molecular formula C11H10ClF3N2O2 B2408862 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide CAS No. 747411-15-0

2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide

Cat. No.: B2408862
CAS No.: 747411-15-0
M. Wt: 294.66
InChI Key: UDEKLBHATAMXDF-UHFFFAOYSA-N
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Description

“2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide” is a chemical compound with the CAS Number: 747411-15-0 . It has a molecular weight of 294.66 .


Molecular Structure Analysis

The molecular formula of this compound is C11H10ClF3N2O2 . The InChI key is UDEKLBHATAMXDF-UHFFFAOYSA-N .

Scientific Research Applications

  • Antimicrobial Properties :

    • Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment, a category to which 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide belongs, have demonstrated antibacterial and antifungal activities. Synthesis of 5-(4-acetylphenyl) substituted 2-aminothiazol-4(5H)-ones via cyclisation of thiocyanatoamides contributes to their antimicrobial properties (Baranovskyi et al., 2018).
  • Structural Analysis for Medicinal Applications :

    • The structures of 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide and similar compounds are stabilized by extensive intra- and intermolecular hydrogen bonds. These compounds, including variants of this compound, exhibit potential for medicinal applications due to their carbamoylsulfonamide derivatives (Siddiqui et al., 2008).
  • Nonlinear Optical Materials :

    • N-(2-Chlorophenyl)-(1-Propanamide), closely related to the specified compound, has been synthesized and studied for its potential as an organic electro-optic and non-linear optical material. The study includes growth of single crystals and characterization using various spectroscopic techniques (Prabhu & Rao, 2000).
  • Potential Inhibitors for COVID-19 Protease :

    • A study on 2-chloro-N-(p-tolyl)propanamide, which shares structural similarities with the specified compound, involved quantum chemical analysis and molecular docking. This research suggested the potential of these molecules as medicinal use for COVID-19, highlighting their significance in current medical research (Pandey et al., 2020).
  • Herbicidal Activity :

    • Synthesis and characterization of N-(7-Chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide revealed its effectiveness in herbicidal activity. This indicates the potential use of related compounds, such as this compound, in agricultural applications (Liu et al., 2007).

Properties

IUPAC Name

2-chloro-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O2/c1-5(12)11(19)16-4-8(18)17-7-3-2-6(13)9(14)10(7)15/h2-3,5H,4H2,1H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEKLBHATAMXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC1=C(C(=C(C=C1)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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